

Physicochemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Cat. No.:	B008902

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid**

Abstract

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a dihydrobenzofuran core coupled with a carboxylic acid group, provides a versatile scaffold for developing novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its successful application. This guide provides a comprehensive analysis of its key characteristics, including structural features, solubility, acidity (pKa), and lipophilicity. We delve into the established experimental methodologies for determining these parameters, explaining the rationale behind procedural choices and the interpretation of results. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of **2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid** and its derivatives.

Introduction: The Significance of a Dihydrobenzofuran Scaffold

The dihydrobenzofuran ring system is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic molecules with potent biological activities. The

fusion of a benzene ring with a dihydrofuran ring creates a semi-rigid structure that can effectively orient functional groups for optimal interaction with biological targets. The addition of a carboxylic acid at the 5-position, as in **2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid**, introduces a key site for ionic interactions, hydrogen bonding, and potential prodrug strategies.

The methyl group at the 2-position introduces a chiral center, meaning the compound can exist as two distinct enantiomers ((R) and (S)). This chirality is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. Before any advanced application, a thorough characterization of the molecule's fundamental physicochemical properties is essential. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. **2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid**, with the chemical formula $C_{10}H_{10}O_3$, possesses a unique combination of aromatic and aliphatic features.

Structural Identifiers

A precise understanding of a compound begins with its unequivocal identification. The following table summarizes the key identifiers for **2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid**.

Identifier	Value	Source
IUPAC Name	2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid	N/A
CAS Number	103204-80-4	ChemicalBook[1]
Molecular Formula	$C_{10}H_{10}O_3$	ChemicalBook[1]
Molecular Weight	178.18 g/mol	ChemicalBook[1]
Canonical SMILES	<chem>CC1Cc2cc(ccc2O1)C(=O)O</chem>	N/A

Chemical Structure Diagram

The structural formula provides a visual representation of the atomic arrangement and bonding.

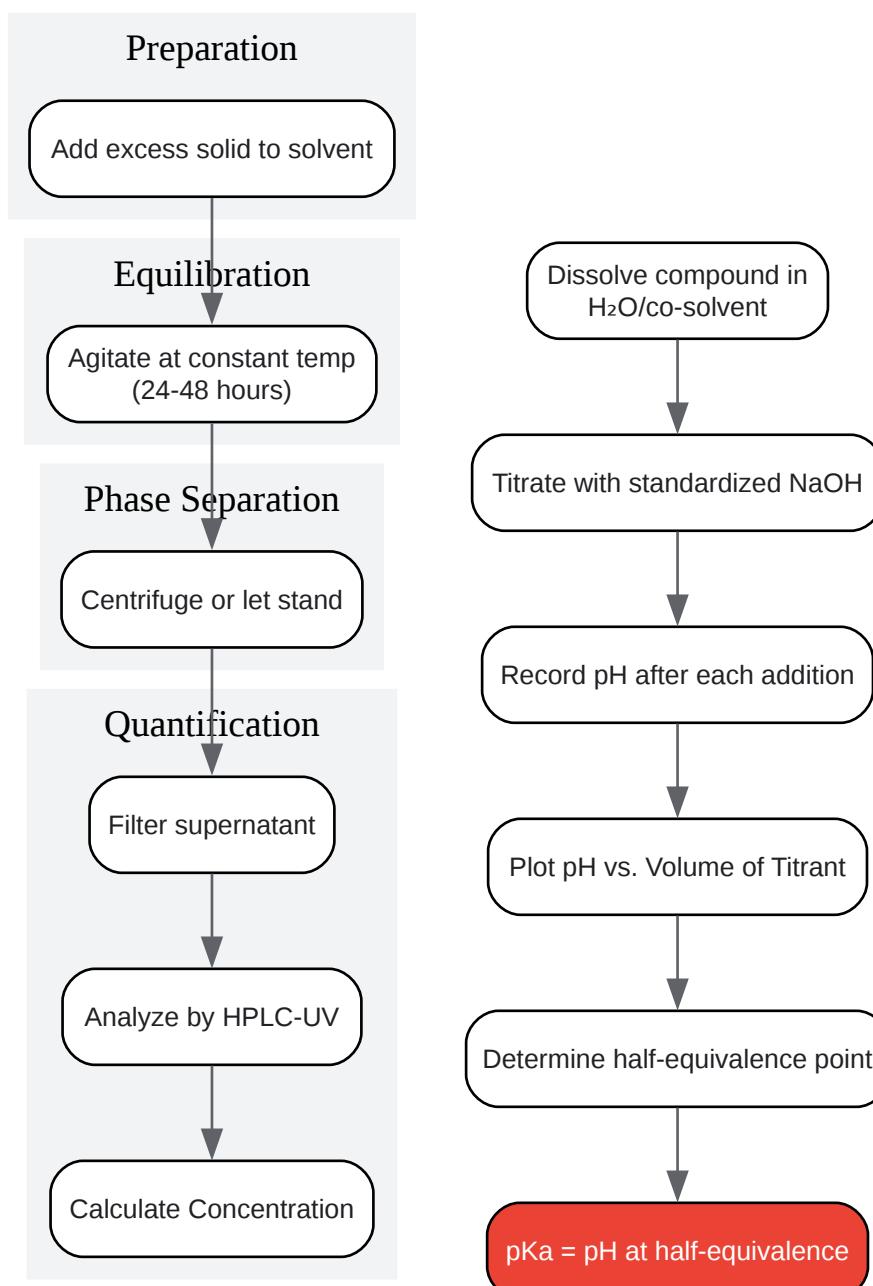
Caption: 2D Structure of the target molecule.

Solubility Profile

Solubility is a cornerstone of drug development, directly influencing a drug's bioavailability and formulation. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For oral drug candidates, aqueous solubility is a critical determinant of absorption from the gastrointestinal tract.

While specific experimental solubility data for **2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid** is not readily available in the public domain, we can infer its likely behavior based on its structural components. The carboxylic acid group is polar and capable of hydrogen bonding, which will contribute to its solubility in polar solvents like water, especially at pH values above its pKa where it exists in the more soluble carboxylate form. Conversely, the dihydrobenzofuran core is largely nonpolar and will favor solubility in organic solvents.

Expected Solubility:


- Aqueous Solvents: Sparingly soluble in neutral water, with solubility increasing significantly in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to salt formation.
- Polar Aprotic Solvents: Likely to be soluble in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- Alcohols: Good solubility is expected in methanol and ethanol.
- Nonpolar Solvents: Poor solubility is anticipated in nonpolar solvents like hexanes.

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.

Methodology:

- Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or rotating wheel is used for this purpose.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a low speed to pellet the excess solid.
- Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008902#physicochemical-properties-of-2-methyl-2-3-dihydro-1-benzofuran-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com